4-methyl-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
描述
属性
IUPAC Name |
4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S2/c1-9-11(25-16(18-9)21-7-2-3-8-21)14(23)20-15-19-10-5-4-6-17-13(22)12(10)24-15/h2-3,7-8H,4-6H2,1H3,(H,17,22)(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYSFSZKYMHTCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC4=C(S3)C(=O)NCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclization of Dihydroazepine Precursors
The thiazolo[5,4-c]azepine scaffold is synthesized via acid-mediated cyclization of a dihydroazepine-thiourea intermediate. For example, treating 5-aminotetrahydroazepin-4-one with thiourea in hydrochloric acid yields the bicyclic thiazole ring. The reaction proceeds through nucleophilic attack of the thioamide sulfur on the adjacent carbonyl, followed by dehydration (Eq. 1):
$$
\text{5-Aminotetrahydroazepin-4-one} + \text{Thiourea} \xrightarrow{\text{HCl}} \text{Thiazolo[5,4-c]azepin-2-amine} + \text{NH}3 + \text{H}2\text{O}
$$
Functionalization of the Thiazole Amine
The amine at position 2 of the thiazoloazepine is critical for subsequent coupling. Protection with tert-butoxycarbonyl (Boc) groups is avoided due to steric hindrance; instead, direct acylation or sulfonylation is preferred. For the target compound, this amine serves as the nucleophile in the final amide bond formation.
Preparation of 4-Methyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carboxylic Acid
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via Hantzsch cyclocondensation between a α-haloketone and a thiourea derivative. Using 4-methyl-2-bromoacetylthiazole-5-carboxylate and pyrrole-1-carbothioamide in ethanol under reflux affords the substituted thiazole (Eq. 2):
$$
\text{BrC(O)CH}2\text{-Thiazole} + \text{H}2\text{NCS-NH-Pyrrole} \rightarrow \text{2-(Pyrrol-1-yl)-4-methyl-thiazole-5-carboxylate} + \text{HBr}
$$
Amide Bond Formation
Carboxylic Acid Activation
The thiazole-5-carboxylic acid is activated as an acyl chloride using oxalyl chloride or converted to a mixed anhydride with ethyl chloroformate. Alternatively, coupling agents like HATU or EDCl/HOBt facilitate direct amidation.
Coupling with Thiazoloazepine Amine
Combining the activated acid with the thiazoloazepine amine in dichloromethane or DMF at 0–25°C yields the target carboxamide (Eq. 4):
$$
\text{Thiazole-5-COCl} + \text{Thiazoloazepine-NH}2 \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{HCl}
$$
Optimization data:
- Solvent: DMF (higher solubility for polar intermediates)
- Base: Triethylamine (2.5 equiv)
- Yield: 72–85% after silica gel chromatography.
Purification and Characterization
Final purification employs flash chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Characterization via $$ ^1\text{H NMR} $$, $$ ^{13}\text{C NMR} $$, and HRMS confirms structure:
化学反应分析
Types of Reactions
4-methyl-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, nucleophiles, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Materials Science: The compound’s properties could be explored for use in the development of advanced materials with specific functionalities, such as conductive polymers or molecular sensors.
Biological Research: It can be used as a tool compound to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 4-methyl-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
相似化合物的比较
4-methyl-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, which may have similar chemical properties and reactivity.
Pyrrole Derivatives: Compounds with the pyrrole ring, which can exhibit comparable biological activities.
Thiazoloazepine Derivatives: Compounds featuring the thiazoloazepine moiety, which may share similar structural and functional characteristics.
生物活性
The compound 4-methyl-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features include thiazole and pyrrole rings, which are commonly associated with various biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.45 g/mol. It contains multiple functional groups that contribute to its biological activity. The structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-methyl-N-(4-oxo-4H... |
| CAS Number | 1797334-10-1 |
| Molecular Formula | C16H15N5O2S2 |
| Molecular Weight | 373.45 g/mol |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, leading to various physiological effects. Preliminary studies suggest that it could act as an inhibitor for certain enzymes involved in metabolic pathways.
Pharmacological Effects
Research indicates the following potential pharmacological effects:
- Antimicrobial Activity : The compound has shown promising results in inhibiting bacterial growth. For instance, it was tested against various strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial properties .
- Enzyme Inhibition : Studies have reported that derivatives of similar thiazole compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation .
- Anticancer Properties : The structural motifs present in the compound suggest potential anticancer activity through mechanisms that may involve apoptosis induction or cell cycle arrest in cancer cell lines.
Study 1: Antibacterial Screening
A study conducted on a series of thiazole derivatives revealed that compounds with similar structural features to our target compound exhibited strong antibacterial activity against Escherichia coli and Staphylococcus aureus. The most active compounds had IC50 values ranging from 10 to 25 µg/mL .
Study 2: Enzyme Inhibition
In a docking study aimed at understanding the interaction between the compound and AChE, it was found that the compound could bind effectively to the active site, showing potential as a therapeutic agent for neurodegenerative diseases . The IC50 values for enzyme inhibition were noted to be significantly lower than those of standard drugs.
Research Findings Summary
The biological activity of This compound suggests a multifaceted profile with potential applications in treating infections and neurological disorders. Further detailed studies are warranted to fully elucidate its mechanisms and therapeutic potentials.
常见问题
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis typically involves multi-step heterocyclic coupling reactions, such as cyclization of thiazole and azepine precursors. Yield optimization can be achieved through solvent selection (e.g., ethanol/DMF mixtures for intermediate crystallization), controlled heating (reflux conditions for 7–20 hours), and purification via column chromatography or recrystallization. Continuous flow reactors may enhance efficiency by minimizing side reactions and improving temperature control .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray diffraction (XRD): Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, validated via R-factor analysis .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to assign protons and carbons in the thiazoloazepine and pyrrole moieties .
- Infrared (IR) spectroscopy: Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C-S-C at ~650 cm⁻¹) .
- Mass spectrometry (MS): Confirm molecular weight via ESI-TOF, noting fragmentation patterns of the fused heterocycles .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize assays aligned with structural analogs:
- Cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition: Fluorescence-based kinase or protease inhibition assays .
- Antimicrobial activity: Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Q. What purification techniques are recommended post-synthesis?
Combine column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) with recrystallization from ethanol/water (4:1) or DMF/H₂O to remove unreacted intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can molecular docking and surface plasmon resonance (SPR) elucidate the compound's interaction with biological targets?
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., protein kinases). Validate docking scores with free energy calculations (MM/PBSA) .
- SPR: Immobilize the target protein on a CM5 chip and measure real-time binding kinetics (ka, kd) at varying compound concentrations (1–100 µM). Correct for nonspecific binding using reference flow cells .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Reaction path analysis: Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map potential energy surfaces and identify overlooked intermediates .
- Experimental validation: Use high-throughput screening to test computationally prioritized derivatives. Cross-validate with free-energy perturbation (FEP) simulations .
Q. How to design structure-activity relationship (SAR) studies considering the compound's heterocyclic framework?
- Core modifications: Replace the pyrrole ring with pyrazole or isoxazole to assess π-stacking effects .
- Substituent analysis: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-methylthiazole position to evaluate electronic effects on binding .
- Bioisosteric replacement: Substitute the azepine ring with a piperidine or morpholine moiety to probe steric tolerance .
Q. What analytical approaches validate the compound's stability under physiological conditions?
- Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via UPLC-MS .
- Plasma stability: Incubate with human plasma (37°C, 24 hours) and quantify intact compound using LC-MS/MS .
Q. How can quantum chemical calculations predict reactivity in synthetic pathways?
Use Gaussian 16 to compute transition states and activation energies for key steps (e.g., cyclization of thiazole-azepine precursors). Compare solvent effects (PCM model) and optimize reaction coordinates via intrinsic reaction coordinate (IRC) analysis .
Q. What statistical methods analyze variability in bioactivity data across replicates?
- Multivariate analysis: Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values .
- Error modeling: Use Bayesian hierarchical models to account for batch-to-batch variability in enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
